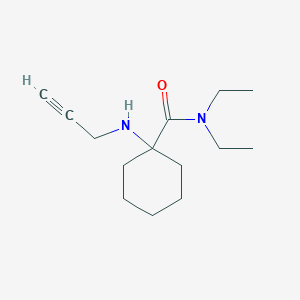

N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-4-12-15-14(10-8-7-9-11-14)13(17)16(5-2)6-3/h1,15H,5-12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTNACHZLWPJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CCCCC1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-diethylamine and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Alkyne vs. Aromatic Groups: The propargylamino group in the target compound contrasts with aromatic substituents (e.g., quinoline in ), which may alter π-π stacking interactions and target binding.

- Amine vs. Diethylamide: The 1-amino derivative lacks the diethylamide group, which may reduce lipophilicity but increase hydrogen-bonding capacity.

Physicochemical Data :

- Lipophilicity: N,N-Diethyl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., 1-amino ).

- Solubility: The propargylamino group may reduce aqueous solubility relative to hydroxyl- or imidazole-containing derivatives .

Biological Activity

N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a cyclohexane ring, a carboxamide functional group, and a prop-2-ynylamino substituent, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving cyclohexanecarboxylic acid, N,N-diethylamine, and propargyl bromide under basic conditions. Typically, sodium hydroxide or potassium carbonate is used as a base to facilitate the nucleophilic substitution reaction, which is often performed at elevated temperatures to ensure complete conversion of reactants to the desired product.

Biological Activity

This compound has been studied for various biological activities, particularly its interactions with enzymes and receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The precise mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. This modulation can affect various physiological processes, including pain perception and neurochemical signaling.

Interaction with Receptors

Research indicates that the compound may exhibit affinity for μ-opioid receptors, which are critical in pain management. Such interactions could position this compound as a candidate for developing analgesic therapies .

Therapeutic Applications

Ongoing research explores the potential of this compound in treating neurological disorders and as an analgesic agent. Its unique structural features allow it to interact effectively with biological systems, potentially leading to new therapeutic strategies.

Case Studies

Several studies have investigated the biological effects of this compound:

- Analgesic Potential : A study focusing on the analgesic properties revealed that compounds similar in structure exhibited significant pain-relieving effects in animal models.

- Neuroprotective Effects : Research has suggested that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases, although specific studies on this compound are still limited.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N,N-Diethyl-1-(prop-2-ynylamino)adamantan-1-carboxamide | Adamantane Ring | Potential analgesic effects |

| N,N-Diethyl-1-(prop-2-ynylamino)benzene-1-carboxamide | Benzene Ring | Enzyme inhibition |

| N,N-Diethyl-1-(prop-2-ynylamino)cyclopentane-1-carboxamide | Cyclopentane Ring | Neuroprotective properties |

This table highlights how variations in ring structure can influence biological activity, suggesting that the cyclohexane framework may confer specific advantages in terms of receptor interaction and stability.

Q & A

Q. What synthetic methodologies are used to prepare N,N-Diethyl-1-(prop-2-ynylamino)cyclohexane-1-carboxamide derivatives?

The synthesis involves coupling 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide or (phenylamino)cyclohexane-1-carboxamide with various amines. Key steps include:

- Reacting chloroacetyl chloride with intermediates under reflux in chloroform or ethanol.

- Purification via column chromatography (e.g., chloroform/ethyl acetate mixtures).

- Structural confirmation using IR (C=O stretching at ~1647–1745 cm⁻¹), NMR (cyclohexyl CH signals at δ 1.02–2.55 ppm), NMR (carbonyl signals at δ 161–181 ppm), and mass spectrometry .

Q. How are cyclohexane-1-carboxamide derivatives characterized for structural integrity?

A multi-technique approach is employed:

- IR spectroscopy identifies amide C=O bonds and NH stretches.

- NMR resolves cyclohexyl CH groups, aromatic protons, and substituent-specific signals (e.g., prop-2-ynylamino groups).

- Elemental analysis confirms C, H, N composition (e.g., Compound 5i: C 70.55%, H 6.74%, N 11.75%) .

- Mass spectrometry provides molecular ion peaks (e.g., m/z 357.50 for Compound 5i) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antitumor potency of these compounds?

SAR studies reveal:

- Substituent effects : Cyclohexylamino (Compound 5i, IC = 3.25 µM against MCF-7) outperforms morpholino (5d) or pyrrolidinyl (5l) groups due to enhanced lipophilicity and target binding.

- Amine chain length : Longer chains (e.g., phenethylamino in 5j) reduce activity compared to compact cyclohexylamino groups.

- Electron-withdrawing groups : Improve apoptosis induction by stabilizing interactions with biological targets .

Q. How do cyclohexane-1-carboxamide derivatives induce apoptosis in cancer cells?

Mechanistic insights include:

- Cell cycle arrest : Compound 5i arrests MCF-7 cells at G2/M phase, confirmed via flow cytometry.

- Apoptosis markers : Increased caspase-3/7 activation and Annexin V staining.

- Mitochondrial pathway : Downregulation of Bcl-2 and upregulation of Bax, leading to cytochrome c release .

Q. What experimental strategies resolve contradictions in biological activity across cancer cell lines?

Discrepancies (e.g., 5i’s potency in MCF-7 vs. HepG2) are addressed by:

- Cell line profiling : Testing across panels (e.g., MCF-7, A549, Caco-2) to identify selectivity patterns.

- Molecular docking : Simulating interactions with kinases or receptors overexpressed in specific cancers.

- Pharmacokinetic studies : Assessing cellular uptake differences via LC-MS quantification .

Methodological Considerations

Q. How are reaction conditions optimized for high-yield synthesis?

Critical parameters include:

- Solvent choice : Chloroform or ethanol for amine coupling, balancing solubility and reactivity.

- Temperature : Reflux (80°C) for 12–24 hours ensures complete conversion.

- Catalysts : Avoiding metal catalysts to prevent byproducts in amide bond formation .

Q. What analytical challenges arise in quantifying apoptosis induction?

Challenges and solutions:

- False positives : Differentiate apoptosis from necrosis using dual Annexin V/PI staining.

- Caspase inhibition controls : Use Z-VAD-FMK to confirm caspase-dependent pathways.

- Data normalization : Express apoptosis rates relative to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.